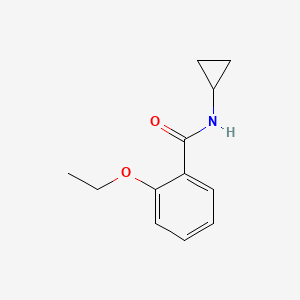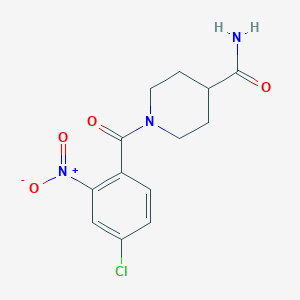![molecular formula C16H14ClN3O2S B5808619 N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide](/img/structure/B5808619.png)
N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide, also known as SN-38, is a potent topoisomerase I inhibitor that is derived from the chemotherapy drug irinotecan. It has been extensively studied for its potential use in cancer treatment due to its ability to induce DNA damage and inhibit cell proliferation.
Wirkmechanismus
N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide exerts its anticancer effects by inhibiting topoisomerase I, an enzyme that is involved in the relaxation of supercoiled DNA during DNA replication and transcription. N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide binds to the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands and inducing single-strand breaks. This leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide has also been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth. Additionally, N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide has been shown to inhibit the expression of certain genes that are involved in cancer cell proliferation and survival.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide has several advantages for use in lab experiments. It is a potent inhibitor of topoisomerase I, making it an effective tool for studying the role of this enzyme in DNA replication and transcription. N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide is also readily available and relatively inexpensive. However, there are also limitations to its use in lab experiments. N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide is highly toxic and must be handled with care. Additionally, its mechanism of action is complex, making it difficult to interpret the results of experiments involving N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide.
Zukünftige Richtungen
There are several future directions for research involving N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide. One area of research is the development of new formulations of N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide that can improve its solubility and reduce its toxicity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide. Additionally, there is ongoing research into the use of N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide in combination with other drugs or therapies to improve its efficacy in cancer treatment. Finally, there is interest in exploring the potential use of N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide in other disease areas, such as inflammatory bowel disease and rheumatoid arthritis.
Synthesemethoden
N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide is synthesized from irinotecan, which is a prodrug that is metabolized into N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide in the liver. The synthesis of irinotecan involves the condensation of camptothecin with glycine methyl ester to form CPT-11, which is then converted into irinotecan by the addition of a carbamate group. The carbamate group is then cleaved in the liver by carboxylesterase enzymes, resulting in the formation of N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide.
Wissenschaftliche Forschungsanwendungen
N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to induce DNA damage and inhibit cell proliferation in a variety of cancer cell lines, including colon, breast, lung, and ovarian cancer. N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide has also been shown to be effective in animal models of cancer, with significant tumor growth inhibition observed in xenograft models.
Eigenschaften
IUPAC Name |
N-[4-(acetylcarbamothioylamino)phenyl]-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c1-10(21)18-16(23)20-14-7-5-13(6-8-14)19-15(22)11-3-2-4-12(17)9-11/h2-9H,1H3,(H,19,22)(H2,18,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPHXBMWTKLQMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(acetylcarbamothioyl)amino]phenyl}-3-chlorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5808554.png)


![N-benzyl-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5808566.png)
![ethyl 4-[(4-chlorobenzyl)amino]benzoate](/img/structure/B5808571.png)
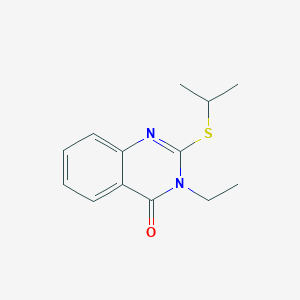
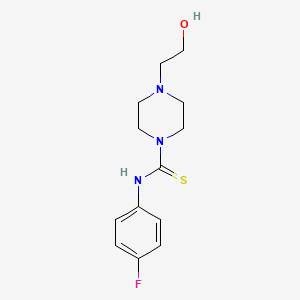
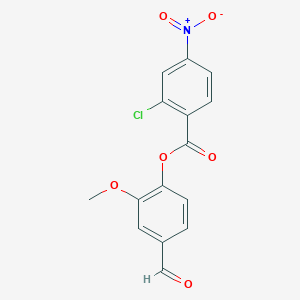
![N-[3-(1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5808596.png)
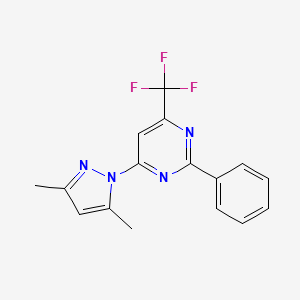

![N~1~-cycloheptyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5808606.png)
